molecular formula C13H10N4O2S B4483551 1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE

1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B4483551
M. Wt: 286.31 g/mol
InChI Key: BEGBBJRFIBLNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves the reaction of N-trimethylsilyl-substituted heteroarylamines with esters and thioesters. This method is efficient for accessing diheteroarylamides, which are structurally related to the target compound . The reaction conditions often include the use of acetonitrile as a solvent, and the products are isolated in pure form by vacuum filtration .

Chemical Reactions Analysis

1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-17-6-9(12(19)15-13-16-14-7-20-13)11(18)8-4-2-3-5-10(8)17/h2-7H,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGBBJRFIBLNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE
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1-METHYL-4-OXO-N-(1,3,4-THIADIAZOL-2-YL)-1,4-DIHYDRO-3-QUINOLINECARBOXAMIDE

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